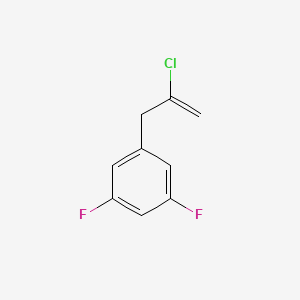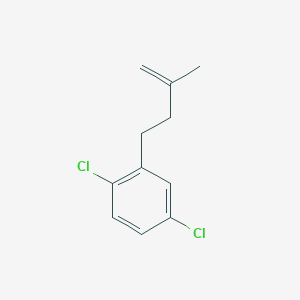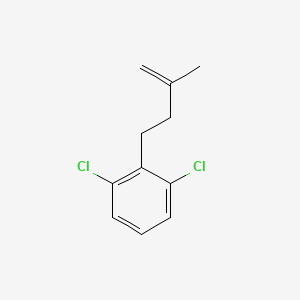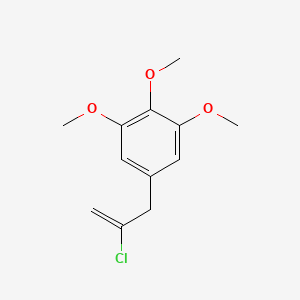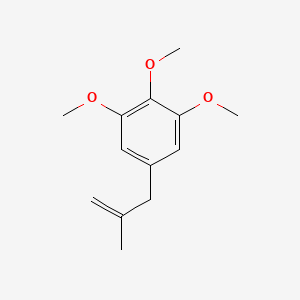
2-Chloro-3-(3,4-dichlorophenyl)-1-propene
説明
Molecular Structure Analysis
The molecular structure would likely feature a double bond in the propene moiety, a chlorine atom attached to the second carbon of the propene, and a 3,4-dichlorophenyl group attached to the third carbon .Chemical Reactions Analysis
As an alkene, the compound could potentially undergo reactions typical of alkenes, such as addition reactions. The presence of the chlorine atoms could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. As a chlorinated alkene, it might be expected to have properties typical of this class of compounds .科学的研究の応用
Environmental Impact and Degradation
Chlorophenols, including compounds structurally related to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", have been evaluated for their environmental consequences, particularly in aquatic environments. Krijgsheld and Gen (1986) assessed the impact of chlorophenols on aquatic life, finding moderate to considerable toxicity depending on exposure duration and environmental conditions. Their persistence varies, influenced by the presence of biodegrading microflora, with bioaccumulation deemed low despite a strong organoleptic effect (K. Krijgsheld & A. D. Gen, 1986).
Microbial Degradation and Treatment
The pesticide industry's wastewater, containing toxic pollutants similar to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", has been studied for microbial degradation and treatment options. Goodwin et al. (2018) discussed biological processes and granular activated carbon as effective for removing such compounds from wastewater, with efficiencies up to 80-90%. This approach is promising for producing high-quality effluent while addressing the environmental persistence of chlorophenols (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).
Catalytic Degradation
Lin et al. (2021) explored the catalytic degradation of 2-chlorophenol, a compound related to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", using TiO2 doped with cerium under visible light. They achieved complete removal within 4 hours under specific conditions, demonstrating the potential of such catalytic methods for environmental remediation of chlorophenol pollutants (J. Lin, Nolan C. Tolosa, K. Sopajaree, Anusorn Gongglom, Thidarat Jitjanesuwan, & Ming-Chun Lu, 2021).
Health and Environmental Safety
Ruder (2006) reviewed the health effects of occupational exposure to chlorinated solvents, highlighting the need for effective control measures to mitigate potential neurodevelopmental, reproductive, and carcinogenic effects. Although not specific to "2-Chloro-3-(3,4-dichlorophenyl)-1-propene", this study underscores the broader concerns associated with chlorophenols and the importance of managing exposure to protect health and the environment (A. Ruder, 2006).
作用機序
特性
IUPAC Name |
1,2-dichloro-4-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNNEXHKDHFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245610 | |
| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,4-dichlorophenyl)-1-propene | |
CAS RN |
951892-97-0 | |
| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



